Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate
Description
Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate (CAS: 1119449-67-0) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3,4-dichlorophenyl group and at position 5 with an ethyl ester moiety. Its molecular formula is C₁₁H₈Cl₂N₂O₃, with an average molecular weight of approximately 287.1 g/mol . The 3,4-dichlorophenyl substituent introduces electron-withdrawing effects and enhanced lipophilicity, which are critical for interactions in biological systems or material applications.
The synthesis of analogous oxadiazole derivatives often involves cyclization reactions. For example, ethyl 2-(3,4-dichlorophenyl)oxazole-4-carboxylate (an oxazole analog) was synthesized via condensation of 3,4-dichlorobenzamide with ethyl 3-bromo-2-oxopropanoate in tetrahydrofuran (THF) under basic conditions .
Properties
IUPAC Name |
ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)10-14-9(15-18-10)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZRWQDAUWLLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187887 | |
| Record name | Ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-34-0 | |
| Record name | Ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichlorobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Products with various substituents on the phenyl ring.
Reduction: Reduced oxadiazole derivatives.
Hydrolysis: 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazoles demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases .
Materials Science
Polymer Chemistry
this compound is utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to thermal degradation and enhance its mechanical strength .
Fluorescent Materials
Due to its unique electronic properties, this compound can be used in the development of fluorescent materials. Research has demonstrated that when incorporated into certain matrices, it exhibits strong photoluminescence, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
Agricultural Chemistry
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of pests. Studies have indicated that it can effectively target specific enzymes within pest organisms, leading to their mortality without significantly affecting non-target species . This specificity makes it a candidate for developing safer agricultural chemicals.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Polymer Development
In a collaborative project between industry and academia, this compound was incorporated into a polycarbonate matrix to create a new class of thermally stable materials. The resulting polymer exhibited a glass transition temperature (Tg) increase of 20°C compared to the unmodified polymer.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Benzyl-linked dichloro analogs (e.g., ) exhibit higher molecular weights and flexibility, which may influence membrane permeability.
Heterocycle Core Variations :
- Replacing the oxadiazole core with oxazole (as in ) reduces nitrogen content, altering dipole moments and hydrogen-bonding capacity.
Biological Activity :
- The indole-substituted oxadiazole () demonstrates potent MAO-B inhibition (IC₅₀: 0.036 µM), highlighting the impact of aromatic substituents on enzyme interaction. The target compound’s dichlorophenyl group may similarly engage hydrophobic pockets but lacks the indole’s π-stacking capability.
Biological Activity
Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate is a member of the oxadiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 287.10 g/mol
- CAS Number : 1053656-34-0
The compound features a 3,4-dichlorophenyl group and an ethyl ester functional group, contributing to its unique chemical reactivity and biological activity. The oxadiazole ring structure enhances the potential for various pharmacological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various downstream effects in cellular pathways.
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit significant anticancer properties. This compound has shown promising results in inhibiting the growth of various cancer cell lines:
- Cytotoxicity : The compound exhibited cytotoxic effects with IC values comparable to established chemotherapeutics like doxorubicin.
- Mechanisms of Action : Flow cytometry assays revealed that this compound induces apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .
Antimicrobial Activity
The oxadiazole derivatives are also known for their broad-spectrum antimicrobial activities:
- Antibacterial and Antifungal : this compound has been evaluated for its effectiveness against various bacterial and fungal strains. Studies have indicated that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
A comparison with other oxadiazole derivatives reveals that this compound has unique attributes due to its specific functional groups.
| Compound | Structure | Biological Activity | IC (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer | 15.63 |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Similar | Anticancer | 12.00 |
| 2-[2-(2,6-Dichlorophenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl}quinazolin-4(3H)one | Different | Anticancer | 18.00 |
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in MDPI highlighted the superior cytotoxicity of oxadiazole derivatives over traditional chemotherapeutics against leukemia cell lines (CEM-13 and U-937). The findings suggested that structural modifications could enhance their efficacy further .
- Antimicrobial Efficacy : Research conducted on various oxadiazole derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into structure-activity relationships to optimize antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the key structural motifs influencing the reactivity of Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate in nucleophilic substitution reactions?
- Answer: The reactivity is governed by the electron-withdrawing 3,4-dichlorophenyl group and the oxadiazole ring, which enhance electrophilicity. Methodologically, evaluate substituent effects via X-ray crystallography (to confirm regiochemistry) and computational modeling (e.g., DFT calculations for charge distribution analysis). Synergistic effects of the ester group and chlorine atoms can be probed through Hammett plots .
Q. What synthetic routes are reported for analogous 1,2,4-oxadiazole derivatives with dichlorophenyl substituents?
- Answer: Cyclocondensation of amidoximes with activated esters (e.g., ethyl chlorooxalate) under reflux in polar aprotic solvents (e.g., acetonitrile). Post-synthesis purification typically employs silica gel chromatography. For example, 3-(2,6-dichlorophenyl)-5-substituted oxadiazoles were synthesized using potassium carbonate as a base .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Answer: Use a combination of HPLC (for purity >95%), H/C NMR (to confirm regiochemistry and substituent orientation), and high-resolution mass spectrometry (HRMS). Cross-validate spectral data with structurally similar oxadiazoles (e.g., trifluoromethylphenyl analogs) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data interpretation for regiochemical assignments of the oxadiazole ring?
- Answer: Employ 2D NMR techniques (e.g., H-C HSQC/HMBC) to map coupling between the oxadiazole protons and adjacent carbons. Compare with X-ray crystallographic data from analogs (e.g., 3-(4-fluorophenyl)isoxazole derivatives) to confirm spatial arrangement .
Q. What methodological considerations are critical when designing in vitro bioactivity studies for this compound?
- Answer: Prioritize structure-activity relationship (SAR) models by synthesizing analogs with varying substituents (e.g., replacing chlorine with methoxy groups). Use standardized cytotoxicity assays (e.g., MTT) and compare results with triazole derivatives to assess pharmacophore specificity. Dose-response curves should account for metabolic stability influenced by the ester group .
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Answer: Screen solvents (e.g., DMF vs. acetonitrile) and bases (e.g., KCO vs. EtN) to optimize cyclocondensation efficiency. Monitor reaction progress via TLC and employ microwave-assisted synthesis to reduce reaction time. Scale-up trials should include fractional distillation for solvent recovery .
Methodological Notes
- Contradiction Analysis: Discrepancies in melting points or spectral data may arise from polymorphic forms or solvent impurities. Use differential scanning calorimetry (DSC) to confirm polymorphism .
- Advanced Characterization: Pair Raman spectroscopy with IR to distinguish between oxadiazole and isomeric thiadiazole byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
